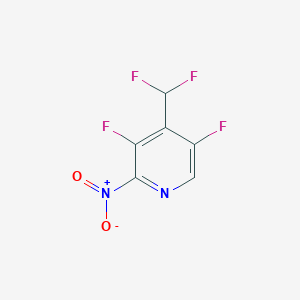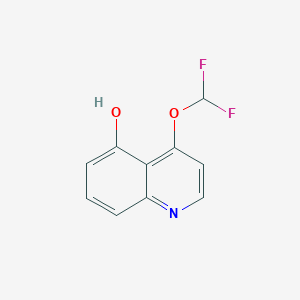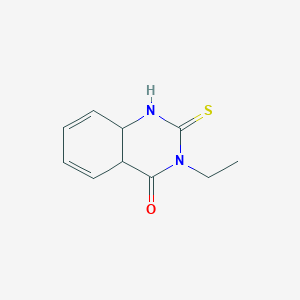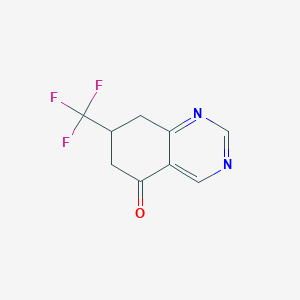
7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the quinazolinone core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. Quinazolinones are known for their diverse biological activities, making them important in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under acidic conditions to form the quinazolinone ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride. This step often requires the presence of a catalyst, such as a transition metal catalyst, to facilitate the reaction.
Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound. This can be achieved by heating the intermediate under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of drugs for treating various diseases, including cancer and neurological disorders.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, helping to elucidate the mechanisms of action of potential drugs.
Material Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to bind to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives, such as 2-methylquinazolin-4(3H)-one and 4-oxo-4H-quinazoline-3-carboxylic acid, share a similar core structure but differ in their substituents.
Trifluoromethylated Compounds: Compounds like 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethyl)benzimidazole also contain the trifluoromethyl group but have different core structures.
Uniqueness
The uniqueness of 7-(Trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one lies in the combination of the quinazolinone core and the trifluoromethyl group. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-7-6(8(15)2-5)3-13-4-14-7/h3-5H,1-2H2 |
Clé InChI |
GALGTYQCGXWXSA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=CN=CN=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


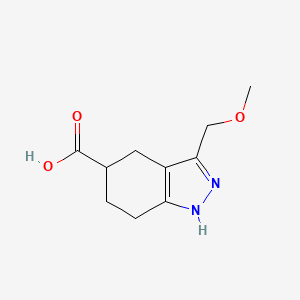
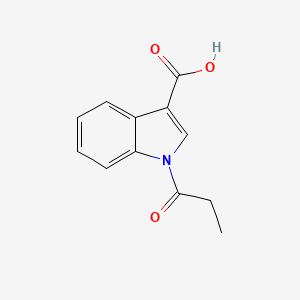
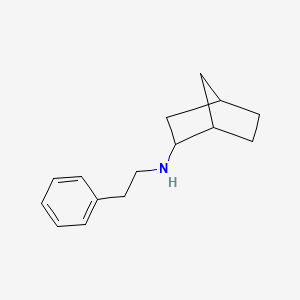
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

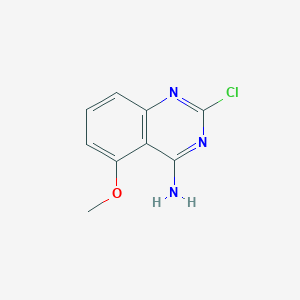

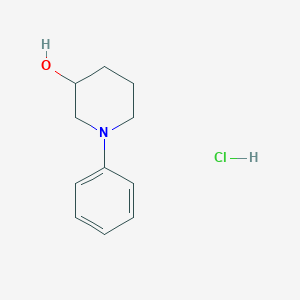

![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
